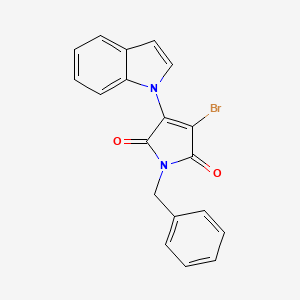![molecular formula C16H18Br2Si B12593588 Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl- CAS No. 648428-86-8](/img/structure/B12593588.png)
Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- is an organosilicon compound with the molecular formula C18H24Si. It is a colorless liquid with a strong, distinctive odor. This compound is soluble in most organic solvents and has a density of approximately 0.89 g/cm³ . It is primarily used in organic synthesis as a silane protecting reagent and as a crosslinking agent in the polymer industry .
Preparation Methods
The synthesis of Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- typically involves a series of chemical reactions starting from relevant starting compounds. The specific preparation method may involve multiple synthetic steps and reaction conditions, which are usually carried out in a laboratory or industrial environment . The compound can be synthesized through chemical synthesis, involving the reaction of biphenyl derivatives with silane reagents under controlled conditions .
Chemical Reactions Analysis
Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Common reagents used in these reactions include hydride donors, oxidizing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- involves its ability to act as a silane protecting reagent. The compound interacts with various molecular targets and pathways, facilitating the protection of functional groups during chemical reactions. This allows for selective reactions to occur without interference from other functional groups .
Comparison with Similar Compounds
Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- can be compared with other similar compounds, such as:
Silane, [1,1’-biphenyl]-4,4’-diylbis[trimethyl-: This compound has a similar structure but differs in the position and number of bromomethyl groups.
Trimethylsilane: Another organosilicon compound with a simpler structure, used as a reagent in various chemical reactions.
The uniqueness of Silane, ([1,1’-biphenyl]-4-yldibromomethyl)trimethyl- lies in its specific structure and functional groups, which provide distinct reactivity and applications in organic synthesis and polymer chemistry .
Properties
CAS No. |
648428-86-8 |
|---|---|
Molecular Formula |
C16H18Br2Si |
Molecular Weight |
398.21 g/mol |
IUPAC Name |
[dibromo-(4-phenylphenyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C16H18Br2Si/c1-19(2,3)16(17,18)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
COKGJTYYTVYWGH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C2=CC=CC=C2)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)


![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)

![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)
![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
